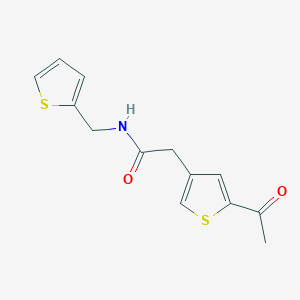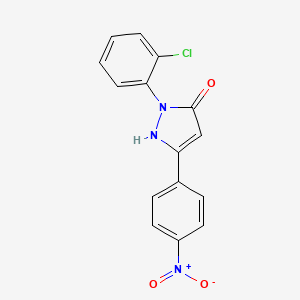![molecular formula C18H24ClNO2 B5201827 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride, also known as ADMET, is a synthetic compound that has attracted attention in the field of drug discovery and development. ADMET has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Mechanism of Action
The mechanism of action of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride involves the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA and RNA. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folate. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. This disruption in nucleotide synthesis leads to the death of rapidly dividing cells, such as cancer cells.
Biochemical and Physiological Effects:
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has also been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain.
Advantages and Limitations for Lab Experiments
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride is also relatively inexpensive compared to other compounds used in drug discovery. However, 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride also has limited bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride. One potential direction is the development of new synthetic methods to improve the yield and purity of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride. Another direction is the investigation of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride's potential use in treating other diseases, such as viral infections and neurodegenerative disorders. Furthermore, the development of new formulations of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride with improved solubility and bioavailability could lead to its use in clinical settings. Finally, the investigation of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride's mechanism of action at the molecular level could lead to the development of new drugs with similar mechanisms of action.
Synthesis Methods
The synthesis of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride involves the reaction of 1-methyl-3-pyridyl ketone with 1-adamantanol in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to yield the final product, 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride. The synthesis method of 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been optimized to achieve high yields and purity.
Scientific Research Applications
1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Furthermore, 1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2.ClH/c1-13-3-2-4-19(11-13)12-17(20)21-18-8-14-5-15(9-18)7-16(6-14)10-18;/h2-4,11,14-16H,5-10,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMEAVYFFCLMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)OC23CC4CC(C2)CC(C4)C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
![2-(4-ethylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5201760.png)
![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)


![N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5201799.png)

![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5201839.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)